molecular formula C16H36Br2IN B108187 Tetrabutylammonium Dibromoiodide CAS No. 15802-00-3

Tetrabutylammonium Dibromoiodide

Cat. No.: B108187
CAS No.: 15802-00-3
M. Wt: 529.2 g/mol
InChI Key: LFZGDXLUTJIZAG-UHFFFAOYSA-N
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Description

Tetrabutylammonium Dibromoiodide is a quaternary ammonium salt with the molecular formula C16H36Br2IN. It is a light yellow to brown powder or crystalline solid that is used in various chemical applications. This compound is known for its unique properties and reactivity, making it a valuable reagent in organic synthesis and industrial processes .

Mechanism of Action

Target of Action

Tetrabutylammonium Dibromoiodide is a biochemical reagent . It is primarily used as a catalyst in various chemical reactions .

Mode of Action

This compound acts as a phase-transfer catalyst . A phase-transfer catalyst facilitates the migration of a reactant from one phase into another phase where reaction can take place. This compound is particularly efficient in catalyzing various alkylation, oxidation, reduction, and esterification processes .

Biochemical Pathways

It is known to be involved in the synthesis of various biologically promising heterocyclic scaffolds .

Result of Action

The result of this compound’s action is the facilitation of various chemical reactions. It is particularly efficient in catalyzing alkylation, oxidation, reduction, and esterification processes . The exact molecular and cellular effects would depend on the specific reaction being catalyzed.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of its catalytic action can be affected by the temperature and the pH of the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrabutylammonium Dibromoiodide can be synthesized by reacting tetrabutylammonium iodide with bromine. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

  • Dissolve tetrabutylammonium iodide in an appropriate solvent such as acetonitrile.
  • Slowly add bromine to the solution while maintaining a controlled temperature.
  • Stir the reaction mixture until the formation of this compound is complete.
  • Isolate the product by filtration and recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistency and quality of the product .

Chemical Reactions Analysis

Types of Reactions: Tetrabutylammonium Dibromoiodide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of substituted ammonium salts .

Comparison with Similar Compounds

Uniqueness: Tetrabutylammonium Dibromoiodide is unique due to its combination of bromide and iodide ions, which provides distinct reactivity and properties compared to other tetrabutylammonium salts. This dual halide composition allows it to participate in a wider range of chemical reactions and enhances its utility as a reagent in organic synthesis .

Properties

InChI

InChI=1S/C16H36N.Br2I/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-3-2/h5-16H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZGDXLUTJIZAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.Br[I-]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36Br2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80551565
Record name PUBCHEM_13867581
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15802-00-3
Record name PUBCHEM_13867581
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrabutylammonium Dibromoiodide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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